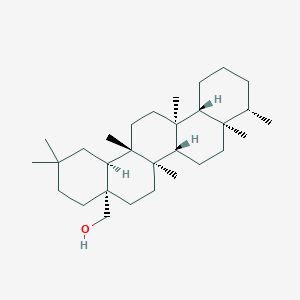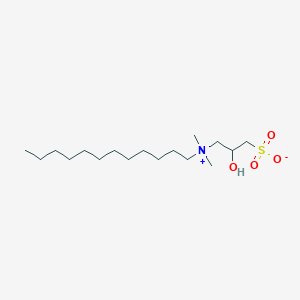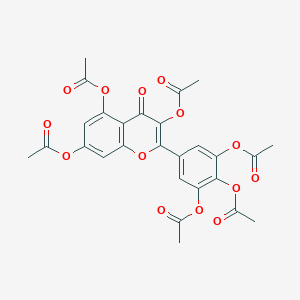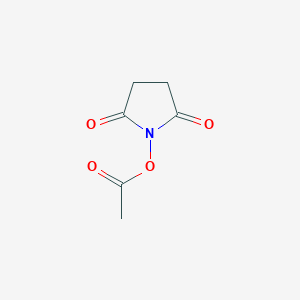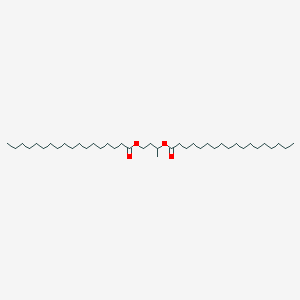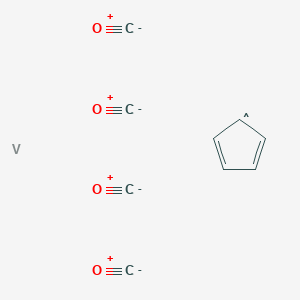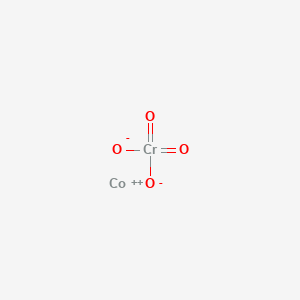
Cromato de cobalto
Descripción general
Descripción
Chromic acid (H2CrO4), cobalt(2+) salt (1:1), also known as Cobalt chromate, is a compound used in industrial and scientific research . It appears as a brown or yellowish-brown powder . The pure form of cobaltous chromate is CoCrO4, which are gray-black crystals . It is soluble in mineral acids and solutions of chromium trioxide but insoluble in water .
Physical And Chemical Properties Analysis
Chromic acid (H2CrO4), cobalt(2+) salt (1:1) is a brown or yellowish-brown powder . It is soluble in mineral acids and solutions of chromium trioxide but insoluble in water .Aplicaciones Científicas De Investigación
Aplicaciones de sensores de humedad
El cromato de cobalto se ha utilizado en el desarrollo de sensores de humedad. Se ha informado que el this compound dopado con cerio exhibe aplicaciones de sensores de humedad resistivas y capacitivas . La humedad relativa influye significativamente en la resistividad del aire circundante . La variación de la permitividad relativa y la resistividad eléctrica dependía en gran medida de la humedad .
Uso en electrónica
El this compound se ha utilizado en el campo de la electrónica. Por ejemplo, se han preparado nanopartículas de this compound dopadas con cadmio para su uso en aplicaciones de sensores de humedad . La muestra con la respuesta de detección más alta tuvo una respuesta de detección del 99% .
Producción de pigmentos
El this compound es conocido por producir pigmentos azules brillantes, que se han utilizado desde la antigüedad para colorear pinturas y vidrio .
Producción de superaleaciones magnéticas y de alta resistencia
El cobalto es un metal ferromagnético y se utiliza principalmente en la producción de superaleaciones magnéticas y de alta resistencia .
Trazador radiactivo y fuente de rayos gamma
Co-60, un radioisótopo de cobalto de importancia comercial, es útil como trazador radiactivo y fuente de rayos gamma .
Uso en motores de combustión interna
Se ha explorado el this compound por su potencial para mejorar el rendimiento de los motores de combustión interna cuando se utiliza con biocombustible de citronela .
Mecanismo De Acción
Target of Action
Cobalt chromate, also known as cobalt(2+);dioxido(dioxo)chromium or chromic acid (H2CrO4), cobalt(2+) salt (1:1), is primarily used in industrial applications and environmental remediation . Its primary targets are pollutants in industrial effluents . It has been used in the photocatalytic degradation of organic materials, particularly dyes .
Mode of Action
Cobalt chromate interacts with its targets through a process known as photocatalysis . This involves the absorption of light by the cobalt chromate, which then facilitates chemical reactions . The compound can prevent the recombination of electron-holes and accelerate the transfer of oxidation/reduction agents . This enhances the photocatalytic properties of the material .
Biochemical Pathways
It is known that the compound plays a role in the degradation process of pollutants such as methylene blue dye . The degradation mechanism involves the production of superoxide radicals through the reaction of electrons with oxygen absorbed on the catalyst surface, as well as optically produced holes .
Pharmacokinetics
It is known that the compound is used in environmental remediation, suggesting that it may have properties that allow it to persist in the environment and interact with pollutants .
Result of Action
The action of cobalt chromate results in the degradation of pollutants, leading to cleaner water and a reduced environmental impact . For instance, using a composite of cobalt chromate and graphitic carbon nitride, methylene blue dye was completely degraded after 80 minutes .
Action Environment
The efficacy and stability of cobalt chromate can be influenced by environmental factors. For example, the photocatalytic activity of cobalt chromate is dependent on light, as the compound absorbs light to facilitate chemical reactions . Additionally, the compound’s interaction with pollutants can be affected by the presence of other substances in the environment .
Safety and Hazards
Chromic acid (H2CrO4), cobalt(2+) salt (1:1) may cause an allergic skin reaction, may cause cancer, and is very toxic to aquatic life with long-lasting effects . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .
Propiedades
IUPAC Name |
cobalt(2+);dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Cr.4O/q+2;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUHPOUJWWTMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoCrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015510 | |
| Record name | Cobalt chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.927 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13455-25-9 | |
| Record name | Cobaltous chromate(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), cobalt(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What catalytic activity does Cobalt chromate exhibit?
A1: Research indicates Cobalt chromate effectively catalyzes the decomposition of propan-2-ol into acetone. [] This reaction follows first-order kinetics, demonstrating the compound's potential in organic synthesis.
Q2: How does Cobalt chromate's catalytic activity compare to other catalysts for propan-2-ol decomposition?
A2: Studies show that Cobalt chromate exhibits lower reactivity compared to Copper chromite and Zinc chromite for propan-2-ol decomposition. [] This suggests a potential order of reactivity: Cobalt chromate < Zinc chromite < Copper chromite.
Q3: Does the pretreatment of Cobalt chromate impact its catalytic activity?
A3: Yes, pretreating Cobalt chromate in oxygen enhances its activity compared to pretreatment in hydrogen. [] This highlights the importance of catalyst preparation methods on performance.
Q4: What is the rate-determining step in propan-2-ol decomposition catalyzed by Cobalt chromate?
A4: Research suggests that the desorption of hydrogen from the catalyst surface is the rate-determining step for Cobalt chromate. [] This insight is crucial for optimizing reaction conditions and catalyst design.
Q5: How does the incorporation of Cobalt chromate into a nanofluid affect engine performance?
A5: A study incorporating Cobalt chromate nanoadditive in a surfactant-free nano-bioemulsion (SNBE) fuel for a CI engine revealed a slight decrease in brake thermal efficiency (BTE) and a minor increase in specific fuel consumption (SFC) compared to ultra-low sulfur diesel (ULSD) at peak load. []
Q6: Are there any environmental concerns associated with Cobalt chromate?
A6: While specific data on Cobalt chromate's ecotoxicological effects is limited in the provided research, the presence of cobalt and chromium in the compound raises concerns. Both elements are known to have potential toxic effects on various organisms and ecosystems.
Q7: What alternative catalysts can be considered for applications where Cobalt chromate is currently used?
A8: For propan-2-ol decomposition, Copper chromite and Zinc chromite have shown higher reactivity than Cobalt chromate. [] Additionally, Zinc oxide exhibits better performance compared to simple oxides. [] These materials could be viable alternatives depending on the specific application requirements.
Q8: What techniques are valuable for characterizing and studying Cobalt chromate?
A8: Based on the provided research, essential techniques include:
- X-ray diffraction: For analyzing the crystal structure and identifying the presence of twinning in Cobalt chromate crystals. []
- Gas chromatography: Useful for analyzing the products of catalytic reactions, such as propan-2-ol decomposition. []
- Engine testing: Allows for assessing the impact of Cobalt chromate-containing fuels on engine performance and emissions. []
Q9: What fields benefit from research on Cobalt chromate?
A9: The diverse applications of Cobalt chromate highlight the interdisciplinary nature of its research:
- Catalysis: Its role in catalyzing chemical reactions like propan-2-ol decomposition is relevant to synthetic chemistry and chemical engineering. []
- Materials Science: Understanding its structural properties and twinning behavior contributes to the development of advanced materials. []
- Energy Engineering: Research on its incorporation into nanofluids for fuel applications has implications for engine efficiency and emissions control. []
Q10: What are the potential health risks associated with Cobalt chromate exposure?
A10: While specific data on Cobalt chromate toxicity is not extensively discussed in the provided research, several studies highlight the potential risks associated with exposure to cobalt and chromium compounds:
- Contact Dermatitis: Cobalt chloride and potassium dichromate are known contact allergens, potentially causing skin irritation and allergic reactions. [, , , , ]
- Respiratory Sensitization: Occupational exposure to cobalt dust has been linked to respiratory sensitization and asthma. []
- Carcinogenicity: Certain chromium (VI) compounds are classified as known human carcinogens, primarily associated with lung cancer risk via inhalation exposure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


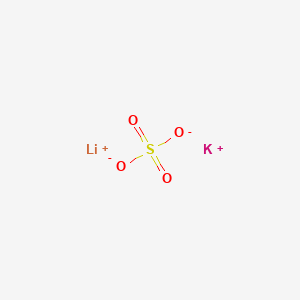
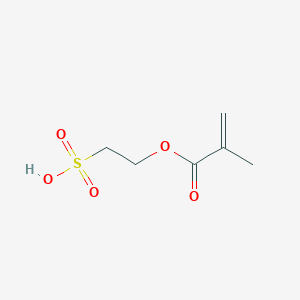
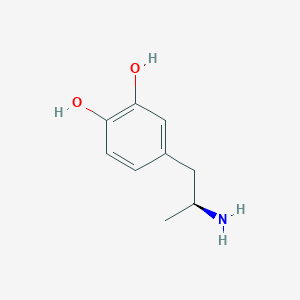

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
